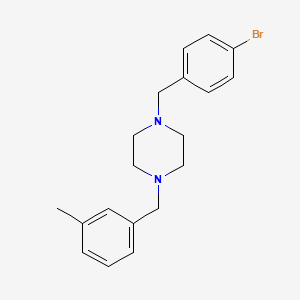![molecular formula C19H19NO4 B6035130 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine, also known as BDPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
作用機序
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine exerts its biological effects by modulating the activity of various receptors and enzymes in the body. It has been found to bind to the cannabinoid type 2 receptor (CB2), which plays a crucial role in regulating inflammation and immune responses. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to reduce pain and improve mood in animal models.
実験室実験の利点と制限
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine offers several advantages for lab experiments, including its high potency and selectivity for CB2 receptors and COX-2 inhibition. However, its limited solubility in water and potential toxicity at high doses pose limitations for its use in experiments.
将来の方向性
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine holds great promise for future research in various fields, including the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to explore its potential therapeutic applications, optimize its pharmacological properties, and investigate its toxicity and safety profile. Additionally, the development of new synthetic methods and analogs of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine can be synthesized through the reaction of 1,3-benzodioxole, phenylpropanoic acid, and isoxazolidine in the presence of a catalyst. The reaction results in the formation of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been widely studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1,2-oxazolidin-2-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(20-9-4-10-24-20)12-16(14-5-2-1-3-6-14)15-7-8-17-18(11-15)23-13-22-17/h1-3,5-8,11,16H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERHVLXCHJSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)
![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)
![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)